molecular formula C15H14O B14386898 (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol CAS No. 90057-36-6

(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B14386898
CAS No.: 90057-36-6
M. Wt: 210.27 g/mol
InChI Key: UPCFPYKJLSHYKD-CYBMUJFWSA-N
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Description

(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol is a chiral organic compound with a unique structure that includes a phenyl group attached to a dihydroindenol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol typically involves the reduction of the corresponding ketone, (2R)-4-phenyl-2,3-dihydro-1H-inden-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor under hydrogen gas at elevated pressures and temperatures. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Nitric acid in sulfuric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: (2R)-4-phenyl-2,3-dihydro-1H-inden-2-one.

    Reduction: Fully saturated derivatives like this compound.

    Substitution: Nitro or bromo derivatives of the phenyl group.

Scientific Research Applications

(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-phenyl-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound with similar chemical properties but different biological activities.

    4-phenyl-2,3-dihydro-1H-inden-2-one: The ketone precursor used in the synthesis of (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol.

    4-phenyl-1H-inden-2-ol: A structurally related compound with a different substitution pattern on the indene ring.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a phenyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

90057-36-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C15H14O/c16-13-9-12-7-4-8-14(15(12)10-13)11-5-2-1-3-6-11/h1-8,13,16H,9-10H2/t13-/m1/s1

InChI Key

UPCFPYKJLSHYKD-CYBMUJFWSA-N

Isomeric SMILES

C1[C@H](CC2=C1C=CC=C2C3=CC=CC=C3)O

Canonical SMILES

C1C(CC2=C1C=CC=C2C3=CC=CC=C3)O

Origin of Product

United States

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